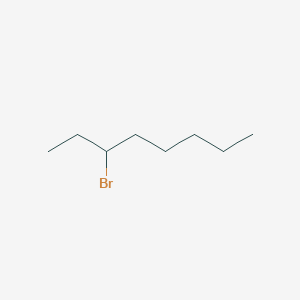
Butyl ethyl ether
Overview
Description
Butyl ethyl ether, also known as 1-ethoxybutane, is an organic compound with the molecular formula C₆H₁₄O. It is a colorless liquid with a characteristic ether-like odor. This compound belongs to the class of ethers, which are characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is used in various industrial applications due to its solvent properties and relatively low toxicity.
Mechanism of Action
Target of Action
Butyl ethyl ether, also known as 1-Ethoxybutane, is an organic compound that primarily targets the cellular membranes . It interacts with the phospholipid components of these membranes, leading to a variety of effects .
Mode of Action
The primary interaction of this compound with its targets involves the cleavage of the carbon-oxygen (C-O) bond . This cleavage occurs through the action of strong acids, resulting in the protonation of the ether oxygen . The protonated ether oxygen then forms a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism . The specific pathway is determined by the type of strong acid used and the substituents attached to the ether .
Biochemical Pathways
The cleavage of the C-O bond in this compound affects several biochemical pathways. The most significant of these is the acidic cleavage of ethers , which can lead to the formation of alcohols and alkyl halides . This process can occur through either an SN2 or SN1 mechanism, depending on the structure of the ether .
Pharmacokinetics
It is known that ethers, in general, are poorly biodegradable and can become significant environmental pollutants . They are also known to be relatively stable and unreactive towards most reagents, making them excellent reaction solvents .
Result of Action
The primary result of the action of this compound is the scattered loss of epithelial cells due to the solution of phospholipid cell membranes . At the central nervous system (CNS) level, this compound, like other volatile organic solvents, depresses the CNS by dissolving in the lipid membrane of the cells and disrupting the lipid matrix .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of strong acids is necessary for the cleavage of the C-O bond . Additionally, the type of substituents attached to the ether can influence the specific reaction pathway . Furthermore, the compound’s action, efficacy, and stability can be affected by factors such as temperature, pH, and the presence of other chemicals in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl ethyl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. In this case, sodium ethoxide reacts with butyl bromide under anhydrous conditions to form this compound and sodium bromide as a byproduct. The reaction is typically carried out in a solvent such as ethanol or tetrahydrofuran at a temperature of around 60-70°C.
Industrial Production Methods
Industrial production of this compound often involves the acid-catalyzed dehydration of butanol and ethanol. This process uses sulfuric acid as a catalyst and is conducted at elevated temperatures to facilitate the removal of water and drive the reaction towards the formation of the ether.
Chemical Reactions Analysis
Types of Reactions
Butyl ethyl ether undergoes several types of chemical reactions, including:
Acidic Cleavage: Ethers can be cleaved by strong acids such as hydroiodic acid or hydrobromic acid. The reaction typically proceeds via an S_N2 mechanism, resulting in the formation of an alcohol and an alkyl halide.
Oxidation: Ethers can undergo oxidation to form peroxides, which are potentially explosive. This reaction is usually catalyzed by exposure to air and light.
Substitution: Ethers can participate in substitution reactions, particularly when activated by strong acids or bases.
Common Reagents and Conditions
Hydroiodic Acid (HI): Used for the cleavage of ethers to form alcohols and alkyl iodides.
Sulfuric Acid (H₂SO₄): Used as a catalyst in the dehydration of alcohols to form ethers.
Sodium Ethoxide (NaOEt): Used in the Williamson ether synthesis for the formation of ethers.
Major Products Formed
Alcohols and Alkyl Halides: Formed during the acidic cleavage of ethers.
Peroxides: Formed during the oxidation of ethers.
Scientific Research Applications
Butyl ethyl ether is used in various scientific research applications, including:
Solvent in Organic Synthesis: Due to its ability to dissolve a wide range of organic compounds, it is used as a solvent in chemical reactions and extractions.
Pharmaceutical Industry: Employed as a solvent in the formulation of certain pharmaceuticals.
Analytical Chemistry: Used as a solvent in chromatographic techniques for the separation and analysis of complex mixtures.
Biological Research: Utilized in the extraction of bioactive compounds from natural sources.
Comparison with Similar Compounds
Similar Compounds
Diethyl Ether: Another common ether with similar solvent properties but a lower boiling point.
Butyl Methyl Ether: Similar in structure but with a different alkyl group, leading to slightly different physical and chemical properties.
Tetrahydrofuran: A cyclic ether with higher polarity and different solvent properties.
Uniqueness
Butyl ethyl ether is unique due to its balanced solvent properties, making it suitable for a wide range of applications. Its relatively low toxicity and moderate boiling point make it a versatile solvent in both industrial and research settings.
Properties
IUPAC Name |
1-ethoxybutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-3-5-6-7-4-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHIWRCQKBBTOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O | |
| Record name | ETHYL BUTYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/671 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052311 | |
| Record name | 1-Ethoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl butyl ether appears as a clear colorless liquid with an ethereal odor. Less dense than water. Vapors heavier than air. | |
| Record name | ETHYL BUTYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/671 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
40 °F (NFPA, 2010) | |
| Record name | ETHYL BUTYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/671 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
628-81-9 | |
| Record name | ETHYL BUTYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/671 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Butyl ethyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=628-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl butyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butane, 1-ethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Ethoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl ethyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.051 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL BUTYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NO396R19PJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[4-(4-Butylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B146062.png)








